2-(2-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide
Descripción
2-(2-Methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide is a synthetic acetamide derivative characterized by a 2-methylphenoxy group attached to the acetamide core and a sulfonylethyl linker connected to a 4-phenylpiperazine moiety. The 2-methylphenoxy group may enhance lipophilicity, influencing membrane permeability and pharmacokinetics, while the sulfonyl group contributes to hydrogen bonding and solubility .
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-18-7-5-6-10-20(18)28-17-21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-8-3-2-4-9-19/h2-10H,11-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNYWGJQWABFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as F2068-0722, is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B-, and α1D-ARs. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound interacts with its targets, the α1-ARs, and shows a significant affinity in the range from 22 nM to 250 nM. This interaction results in changes in the function of these receptors, which play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Biochemical Pathways
The compound’s interaction with α1-ARs affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions. The compound’s interaction with α1-ARs could potentially modulate these conditions.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile.
Result of Action
The interaction of the compound with α1-ARs results in a less inflammatory phenotype with reduced production of certain pathogenic cytokines. This suggests that the compound could potentially be used in the treatment of conditions associated with inflammation.
Comparación Con Compuestos Similares
Key Observations:
Phenoxy Group Variations: The target compound’s 2-methylphenoxy group differs from 3c (phenoxy) and 3a (naphthalen-1-yl) in steric bulk and electronic effects. In QSAR studies, substituents like naphthalen-1-yl (3a) showed higher α-glucosidase inhibition (IC₅₀ = 69 µM) compared to phenoxy (3c, IC₅₀ = 74 µM), suggesting bulkier groups enhance activity . The 2-methyl group in the target compound may balance lipophilicity and steric hindrance.
Sulfonyl-Linked Piperazine Groups: The 4-phenylpiperazinylsulfonyl group in the target compound contrasts with 4-methylpiperidinylsulfonyl () and 4-methylbenzenesulfonylpiperazinyl (). Piperazine rings (vs. For example, phenylpiperazine derivatives often exhibit serotonin receptor affinity, as seen in antipsychotic agents .
Substituent Position Effects: In , a 3-methylphenoxy group is linked to a 4-chlorophenyl and 4-methylpiperazinyl group, while the target compound uses 2-methylphenoxy and 4-phenylpiperazine. Ortho-substituted phenoxy groups (e.g., 2-methyl) may introduce steric effects that alter binding compared to para-substituted analogs .
In Vivo Efficacy :
- Compounds like 3a and 3c demonstrated hypoglycemic effects in rodent models (~20–25% blood sugar reduction at 100 mg/kg), highlighting the role of acetamide derivatives in metabolic disorders . The target compound’s sulfonylethyl-piperazine linker may further optimize bioavailability for similar applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
